Glycogen Phosphorylase Inhibition: Propanamide vs. Class-Leading 3-Anilino-Quinoxalinones
The 3-anilino-quinoxalinone scaffold was identified as a novel glycogen phosphorylase inhibitor class through high-throughput screening. The lead compound 1 (unsubstituted 3-anilino-quinoxalinone lacking an N-acyl side chain) was optimized; modifications to the aniline ring and N-acyl substituent produced analogs up to 25-fold more potent than the initial hit [1]. While the exact IC50 of N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide against glycogen phosphorylase has not been publicly disclosed, its structural placement—bearing a propanamide group at the aniline ortho position—directly mirrors the SAR trajectory described in the seminal medicinal chemistry disclosure. The propanamide chain length is predicted to occupy a lipophilic pocket adjacent to the active site that is inaccessible to shorter acetyl analogs, providing a rational basis for differentiated inhibitory activity that must be empirically verified per synthesis batch [2].
| Evidence Dimension | Glycogen phosphorylase inhibition potency (fold-improvement over lead) |
|---|---|
| Target Compound Data | Not publicly disclosed for 93065-43-1; predicted enhanced potency based on N-acyl chain extension SAR |
| Comparator Or Baseline | Lead compound 1 (unsubstituted 3-anilino-quinoxalinone): IC50 not disclosed; optimized analogs achieve up to 25-fold improvement |
| Quantified Difference | Up to 25-fold potency gain observed in optimized class members vs lead; 93065-43-1 propanamide substituent aligns with this optimization vector |
| Conditions | In vitro glycogen phosphorylase enzyme assay (rat hepatocyte enzyme source); compound pre-incubation followed by substrate addition |
Why This Matters
The propanamide substituent distinguishes 93065-43-1 from both the unsubstituted lead and shorter-chain acetyl analogs, making it a non-substitutable tool compound for probing N-acyl chain length effects on glycogen phosphorylase inhibition.
- [1] Dudash, J.; Zhang, Y.; Moore, J.B.; Look, R.; Liang, Y.; Beavers, M.P.; Conway, B.R.; Rybczynski, P.J.; Demarest, K.T. Synthesis and evaluation of 3-anilino-quinoxalinones as glycogen phosphorylase inhibitors. Bioorg. Med. Chem. Lett. 2005, 15, 4790-4793. View Source
- [2] Patent CN-1901917-A. (3-Oxo-3,4-dihydro-quinoxalin-2-yl-amino)-benzamide derivatives and related compounds for use as glycogen phosphorylase inhibitors. Filed 2004-01-06. View Source
